Methyl 3-methyl-5-nitrothiophene-2-carboxylate Methyl 3-methyl-5-nitrothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 956118-35-7
VCID: VC8186709
InChI: InChI=1S/C7H7NO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3H,1-2H3
SMILES: CC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2 g/mol

Methyl 3-methyl-5-nitrothiophene-2-carboxylate

CAS No.: 956118-35-7

Cat. No.: VC8186709

Molecular Formula: C7H7NO4S

Molecular Weight: 201.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-5-nitrothiophene-2-carboxylate - 956118-35-7

Specification

CAS No. 956118-35-7
Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
IUPAC Name methyl 3-methyl-5-nitrothiophene-2-carboxylate
Standard InChI InChI=1S/C7H7NO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3H,1-2H3
Standard InChI Key PIDXYSDTCFNLNG-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 3-methyl-5-nitrothiophene-2-carboxylate is C₈H₇NO₄S, with a molecular weight of 213.21 g/mol. The thiophene core adopts a planar conformation, stabilized by π-electron delocalization across the aromatic ring. The nitro group at position 5 introduces significant electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions .

Crystallographic Insights

While no direct crystal structure data exists for this compound, studies on methyl 3-aminothiophene-2-carboxylate reveal that intramolecular hydrogen bonds (e.g., N–H⋯O) often stabilize the molecular conformation, forming S(6) ring motifs . In the nitro derivative, the absence of an amino group likely alters hydrogen-bonding patterns, but weak intermolecular interactions such as C–H⋯S and C–H⋯π contacts may dominate the crystal packing .

Spectroscopic Properties

  • ¹H NMR: The methyl ester group typically resonates as a singlet near δ 3.8–3.9 ppm, while the aromatic proton at position 4 of the thiophene ring appears as a singlet near δ 7.0–7.5 ppm .

  • ¹³C NMR: The carbonyl carbon of the ester group is observed near δ 165 ppm, with the nitro-bearing carbon appearing upfield due to electron withdrawal .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 3-methyl-5-nitrothiophene-2-carboxylate can be inferred from methods used for analogous compounds. A plausible route involves:

  • Thiophene Ring Formation:

    • Reaction of methyl thioglycolate with α,β-unsaturated nitriles in the presence of a base (e.g., K₂CO₃) to form the thiophene core .

    • Example: Methyl thioglycolate reacts with crotononitrile under basic conditions to yield methyl 3-methylthiophene-2-carboxylate .

  • Nitration:

    • Direct nitration using a mixture of nitric acid and sulfuric acid. The methyl group at position 3 directs electrophilic substitution to position 5 due to its electron-donating nature.

    • Conditions: Nitration at 0–10°C to minimize side reactions.

Yield Optimization: The nitration step typically achieves moderate yields (20–30%), comparable to those reported for methyl 3-amino-5-methylthiophene-2-carboxylate (26%) .

Physicochemical Properties

PropertyValue/DescriptionSource
Density~1.54 g/cm³ (predicted)
Boiling Point~421°C (predicted)
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, CH₂Cl₂)
Melting PointNot reported

The compound’s low water solubility aligns with trends observed in nitroheterocycles, which often require polar aprotic solvents for dissolution.

Chemical Reactivity and Derivatives

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
RCOOCH3+H2OH+/OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}
This reaction is critical for generating bioactive derivatives, as carboxylic acids are common pharmacophores.

Reduction of the Nitro Group

Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine:
RNO2H2/Pd-CRNH2\text{RNO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{RNH}_2
This transformation is utilized in synthesizing amino-thiophene derivatives for drug discovery .

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